3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide
CAS No.: 957507-13-0
Cat. No.: VC21519428
Molecular Formula: C16H21N3O
Molecular Weight: 271.36g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 957507-13-0 |
|---|---|
| Molecular Formula | C16H21N3O |
| Molecular Weight | 271.36g/mol |
| IUPAC Name | 3-(3,5-dimethylpyrazol-1-yl)-N-(4-methylphenyl)butanamide |
| Standard InChI | InChI=1S/C16H21N3O/c1-11-5-7-15(8-6-11)17-16(20)10-14(4)19-13(3)9-12(2)18-19/h5-9,14H,10H2,1-4H3,(H,17,20) |
| Standard InChI Key | CQCKWXAADTYXTQ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)CC(C)N2C(=CC(=N2)C)C |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CC(C)N2C(=CC(=N2)C)C |
Introduction
The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide is a synthetic organic molecule that incorporates a pyrazole ring, a common motif in pharmaceuticals due to its diverse biological activities. Despite the lack of specific literature directly focused on this compound, understanding its structure and potential applications can be inferred from related compounds and general principles of organic chemistry.
Synthesis and Characterization
While specific synthesis details for 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide are not available, related compounds often involve reactions such as amidation or coupling reactions. Characterization typically involves spectroscopic methods like NMR and IR.
Biological Activities
Pyrazole derivatives are known for their diverse biological activities, including antioxidant, anticancer, and anti-inflammatory properties . Although specific data on 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)butanamide is lacking, related compounds have shown promising results in these areas.
Data Table: Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume